

# Early-Phase Clinical Trial Results for Etavopivat (FT-4202): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the early-phase clinical trial results for **etavopivat** (FT-4202), an investigational, first-in-class, oral, once-daily, selective allosteric activator of erythrocyte pyruvate kinase-R (PKR). **Etavopivat** is being developed as a potential disease-modifying therapy for sickle cell disease (SCD). This document compiles and presents quantitative data from the Phase 1 clinical trial (NCT03815695), details the experimental protocols for key assays, and visualizes the underlying signaling pathway and clinical trial workflow.

## **Core Mechanism of Action**

**Etavopivat** is a small-molecule activator of PKR, a crucial enzyme in the red blood cell (RBC) glycolytic pathway.[1][2] By allosterically activating PKR, **etavopivat** enhances the conversion of phosphoenolpyruvate to pyruvate, which has two primary downstream effects beneficial for SCD pathophysiology:

- Increased Adenosine Triphosphate (ATP) Production: Enhanced glycolytic flux leads to a significant increase in ATP levels.[2][3] ATP is the primary energy source for RBCs, essential for maintaining membrane integrity, flexibility, and ion pump function.[2] Increased ATP is believed to improve overall RBC health and survival, thereby reducing hemolysis.[4][5]
- Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR reduces the concentration of the upstream metabolite 2,3-DPG.[2][3] 2,3-DPG is a negative allosteric







modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, **etavopivat** increases the oxygen affinity of both normal hemoglobin and sickle hemoglobin (HbS).[1][2] This stabilization of the oxygenated form of HbS reduces the likelihood of deoxygenation-induced polymerization, the primary driver of RBC sickling.[1]

These dual effects on ATP and 2,3-DPG are anticipated to improve RBC health, decrease hemolysis and sickling, and consequently increase total hemoglobin levels and reduce the frequency of vaso-occlusive crises (VOCs).[3][4]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease. [escholarship.org]



- 2. P-055: TRIAL IN PROGRESS: A PHASE 2, OPEN-LABEL STUDY EVALUATING THE SAFETY AND EFFICACY OF THE ERYTHROCYTE PYRUVATE KINASE ACTIVATOR ETAVOPIVAT IN PATIENTS WITH THALASSEMIA OR SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Forma Therapeutics Announces Four Oral and Poster Presentations on FT-4202 in Sickle Cell Disease at Upcoming 2020 ASH Virtual Annual Meeting [businesswire.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Etavopivat (FT-4202): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325937#early-phase-clinical-trial-results-for-etavopivat-ft-4202]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com